Superior FXR Antagonism Potency: E-Guggulsterone vs. Z-Guggulsterone in CDCA-Induced Transactivation Assays
E-Guggulsterone exhibits consistently higher potency than Z-Guggulsterone in inhibiting chenodeoxycholic acid (CDCA)-induced FXR transactivation, with direct comparative IC50 data showing a measurable potency advantage [1]. This difference is corroborated by functional studies demonstrating that E-guggulsterone is more potent than Z-guggulsterone in inhibiting FXR transactivation, establishing the trans-isomer as the more potent FXR antagonist in this stereoisomer pair [2].
| Evidence Dimension | FXR antagonism (IC50 against CDCA-induced transactivation) |
|---|---|
| Target Compound Data | 15 μM (E-Guggulsterone) |
| Comparator Or Baseline | Z-Guggulsterone: 17 μM |
| Quantified Difference | E-Guggulsterone IC50 is 2 μM (approximately 12%) lower than Z-Guggulsterone |
| Conditions | Cell-based FXR transactivation assay; CDCA as agonist |
Why This Matters
For dose-response studies and structure-activity relationship (SAR) analyses, this consistent potency difference across independent studies ensures that selection of E-Guggulsterone yields a lower IC50 with reduced compound consumption and more pronounced FXR antagonism at equivalent concentrations.
- [1] MedChemExpress. Guggulsterone (Z/E-Guggulsterone) Technical Datasheet. Accessed 2024. View Source
- [2] Chin J, Hahn D, Won DH, et al. Regioselective Synthesis of the FXR Antagonist E-Guggulsterone from Three Natural Steroids. Bull Korean Chem Soc. 2017;38(5):525-529. DOI: 10.1002/bkcs.11120. View Source
